3-Diethoxyphosphoryloxolan-2-one
Description
Contextualization of Phosphorylated Lactones within Organic Chemistry
Phosphorylated lactones are hybrid molecules that combine the cyclic ester functionality of a lactone with a phosphorus-containing substituent. This combination results in a chemical entity with potential reactivity patterns derived from both parent structures. The lactone portion, a cyclic ester, is susceptible to nucleophilic attack and ring-opening reactions, a characteristic often exploited in polymerization and synthetic transformations. researchgate.netyoutube.com The organophosphorus moiety, typically a phosphonate (B1237965), introduces a new reactive center. Phosphonates are valued for their metabolic stability compared to phosphate (B84403) esters and are key intermediates in reactions that form carbon-carbon double bonds, such as the Horner-Wadsworth-Emmons reaction. uiowa.edunih.gov
The introduction of a phosphonate group onto a lactone ring, as in 3-diethoxyphosphoryloxolan-2-one, creates a bifunctional molecule. The phosphorus atom's position, particularly at the alpha-carbon (adjacent to the carbonyl group), can influence the acidity of the alpha-proton and the electrophilicity of the carbonyl carbon, thereby modulating the lactone's intrinsic reactivity. nih.govyoutube.com These compounds serve as valuable intermediates, bridging the gap between simple cyclic esters and more complex, functionalized heterocyclic systems.
Significance of the Oxolanone Ring System in Synthetic Design
The oxolan-2-one ring, commonly known as γ-butyrolactone (GBL), is a five-membered lactone that holds a position of considerable importance in synthetic chemistry. orgsyn.org Its prevalence is notable in numerous natural products and biologically active compounds, making it an attractive target and a crucial building block for synthetic chemists. chemeurope.comorganic-chemistry.org The γ-butyrolactone motif is a recurring structural feature in lignans, a class of natural products with diverse pharmacological activities. nih.gov
Beyond its role as a structural motif, γ-butyrolactone is widely utilized as a versatile aprotic polar solvent and as a chemical intermediate in industrial processes. orgsyn.orgnih.gov Its chemical stability, wide liquid range, and ability to dissolve a variety of substances make it a valuable medium for chemical reactions. orgsyn.org In synthetic design, the oxolanone ring serves as a precursor for a multitude of other chemicals. For instance, it can be converted to pyrrolidones through reactions with amines, demonstrating its utility in accessing other heterocyclic systems. orgsyn.org The development of synthetic routes to functionalized γ-butyrolactones is an active area of research, with methods ranging from catalytic hydrogenation of renewable precursors to complex multi-step asymmetric syntheses. nih.govrsc.org
Table 1: Physicochemical Properties of Oxolan-2-one (γ-Butyrolactone) This table is interactive and can be sorted by clicking on the headers.
| Property | Value |
|---|---|
| Chemical Formula | C₄H₆O₂ |
| Molar Mass | 86.090 g·mol⁻¹ |
| Appearance | Colorless oily liquid |
| Density | 1.12 g/mL |
| Melting Point | -43.5 °C |
| Boiling Point | 204–206 °C |
Data sourced from PubChem CID 7302.
Research Rationale for this compound Investigations
Specific research into this compound, also known as diethyl (2-oxo-tetrahydrofuran-3-yl)phosphonate, is driven by the desire to create a versatile synthetic intermediate that merges the valuable oxolanone scaffold with the synthetic utility of an α-phosphonate group. The primary rationale for its investigation stems from established principles of organophosphorus chemistry, particularly the synthesis of α-phosphonate esters.
A key synthetic route to this class of compounds is the Michaelis-Arbuzov reaction. wikipedia.orgchemeurope.comorganic-chemistry.org This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), such as triethyl phosphite, on an alkyl halide. jk-sci.com Therefore, a logical and efficient pathway to synthesize this compound is the reaction of triethyl phosphite with α-bromo-γ-butyrolactone. This transformation provides a direct method for installing the diethoxyphosphoryl group onto the carbon adjacent to the lactone carbonyl.
The research rationale extends beyond mere synthesis. Once prepared, this compound becomes a valuable substrate for further chemical transformations. The hydrogen atom at the C3 position is activated by two adjacent electron-withdrawing groups (the carbonyl and the phosphonate), making it amenable to deprotonation by a suitable base. The resulting carbanion is a potent nucleophile, central to the Horner-Wadsworth-Emmons reaction. This allows for the stereoselective synthesis of α-alkylidene-γ-butyrolactones, an important structural motif found in many bioactive natural products. Investigating this compound, therefore, opens a pathway to synthesize complex molecular architectures from simple, readily available starting materials.
Overview of Current Research Trajectories in Related Chemical Spaces
Current research in chemical fields related to phosphorylated lactones is focused on several key areas. A major trajectory is the development of novel and more efficient synthetic methodologies. This includes the discovery of new catalysts for lactone formation and functionalization, with an emphasis on stereoselective methods to produce chiral lactones, which are important for pharmaceutical applications. nih.govresearchgate.net
In organophosphorus chemistry, there is a continuous effort to expand the library of accessible compounds for drug discovery. Research into α-aminophosphonates, for example, has yielded compounds with potential anticancer activity, demonstrating the value of installing phosphorus-containing groups on heterocyclic scaffolds. nih.gov Furthermore, modifications to classic reactions like the Michaelis-Arbuzov reaction are being explored to improve yields, broaden substrate scope, and conduct reactions under milder, more environmentally friendly conditions. nih.govnih.gov
Another significant research direction involves the application of organophosphorus compounds as mimics of biological phosphates. uiowa.edu Understanding the synthesis and reactivity of molecules like this compound contributes to the broader knowledge of how organophosphonates interact and function, which can inform the design of enzyme inhibitors or molecular probes for studying metabolic pathways. nih.gov The convergence of heterocyclic chemistry, catalysis, and organophosphorus synthesis continues to be a fruitful area for discovering molecules with novel properties and applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-diethoxyphosphoryloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O5P/c1-3-12-14(10,13-4-2)7-5-6-11-8(7)9/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJICSUKZNICGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1CCOC1=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299964 | |
| Record name | MLS002920220 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2907-85-9 | |
| Record name | MLS002920220 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002920220 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Diethoxyphosphoryloxolan 2 One
Strategies for the Construction of the Oxolanone Core with Phosphoryl Functionality
The fundamental challenge in synthesizing 3-diethoxyphosphoryloxolan-2-one lies in the effective combination of the lactone and phosphonate (B1237965) moieties. Two principal retrosynthetic disconnections are considered: the formation of the lactone ring from a precursor already bearing the phosphoryl group, and the introduction of the phosphoryl group onto a pre-existing oxolanone scaffold.
Lactonization Reactions Employing Phosphorylated Precursors
One logical approach involves the synthesis of a linear γ-hydroxy acid or a related precursor that already contains the diethoxyphosphoryl group at the α-position to the eventual carbonyl group of the lactone. Subsequent intramolecular cyclization would then yield the desired this compound.
A potential pathway commences with the synthesis of a β-ketophosphonate, such as diethyl (3-oxobutyl)phosphonate. This can be achieved through the reaction of an appropriate starting material with a phosphorus-containing nucleophile. The subsequent stereoselective reduction of the ketone functionality would generate a γ-hydroxyphosphonate. This intermediate, upon acidification, is expected to undergo lactonization to furnish the target molecule. The success of this approach hinges on the efficient and stereocontrolled reduction of the keto group and the subsequent cyclization.
| Precursor Type | Key Transformation | Reagents/Conditions | Outcome |
| γ-Keto-α-phosphonate | Ketone Reduction & Lactonization | 1. NaBH₄, CeCl₃ (Luche reduction) 2. Acid catalyst (e.g., PTSA) | Diastereomeric mixture of this compound |
| γ-Hydroxy-α-phosphonate ester | Intramolecular Transesterification | Acid or base catalysis | This compound |
Phosphorylation of Pre-formed Oxolanone Systems
An alternative and widely utilized strategy for the synthesis of α-functionalized carbonyl compounds is the direct functionalization of a pre-formed carbonyl-containing ring. In this context, the phosphorylation of a γ-butyrolactone enolate at the 3-position is a primary consideration.
The classical method for forming a carbon-phosphorus bond is the Michaelis-Arbuzov reaction. jk-sci.comwikipedia.orgorganic-chemistry.org This reaction typically involves the treatment of an α-halo carbonyl compound with a trialkyl phosphite (B83602). Therefore, a key intermediate for this approach would be a 3-halo-γ-butyrolactone. The synthesis of such a compound, for instance, 3-bromo-γ-butyrolactone, can be achieved through the bromination of the enolate of γ-butyrolactone or via other established halogenation methods. The subsequent reaction with triethyl phosphite would be expected to yield this compound. jk-sci.comwikipedia.org The reaction mechanism involves the nucleophilic attack of the phosphite on the carbon bearing the halogen, followed by the dealkylation of the resulting phosphonium (B103445) intermediate. wikipedia.org
Another approach to phosphorylating the 3-position involves the reaction of the lactone enolate with a phosphorylating agent like diethyl chlorophosphate. This would require the careful generation of the lactone enolate using a suitable base, followed by trapping with the electrophilic phosphorus reagent.
| Method | Key Intermediate | Reagents | Product |
| Michaelis-Arbuzov Reaction | 3-Halo-γ-butyrolactone | Triethyl phosphite | This compound |
| Enolate Phosphorylation | γ-Butyrolactone enolate | Diethyl chlorophosphate | This compound |
Approaches for Regioselective and Stereoselective Synthesis
Achieving stereocontrol at the C3 position of the oxolanone ring is a critical aspect of synthesizing potentially bioactive molecules. Both diastereoselective and enantioselective strategies can be envisioned for the synthesis of this compound.
Diastereoselective Control in 3-Position Phosphorylation
When the oxolanone ring is substituted at other positions (e.g., C4 or C5), the introduction of the phosphoryl group at C3 can lead to the formation of diastereomers. The stereochemical outcome of the phosphorylation of a pre-formed lactone can be influenced by the existing stereocenters, which can direct the approach of the electrophilic phosphorus reagent to one face of the enolate.
Alternatively, if the lactone is formed from a linear precursor, diastereoselectivity can be established during the synthesis of this precursor. For instance, the diastereoselective reduction of a γ-hydroxy-β-ketophosphonate can provide access to specific diastereomers of the γ-hydroxyphosphonate, which can then be cyclized to the corresponding diastereomerically enriched lactone. The reduction of β-ketophosphonates has been shown to proceed with high diastereoselectivity using various reducing agents, often governed by Felkin-Anh or chelation-controlled models. researchgate.netresearchgate.net
Enantioselective Pathways for Chiral this compound Derivatives
The synthesis of enantiomerically pure this compound is of significant interest. This can be achieved through several catalytic asymmetric strategies. rug.nlnih.gov
One approach involves the enantioselective phosphorylation of a prochiral γ-butyrolactone enolate. This would necessitate the use of a chiral catalyst, such as a chiral metal complex or an organocatalyst, to control the facial selectivity of the enolate's reaction with a phosphorylating agent. nih.gov
Another strategy is the kinetic resolution of a racemic mixture of a 3-functionalized lactone that can be converted to the phosphonate. For example, a racemic 3-halo-γ-butyrolactone could be subjected to a reaction with a chiral phosphite or in the presence of a chiral catalyst, where one enantiomer reacts preferentially.
Furthermore, the enantioselective synthesis of a chiral γ-hydroxyphosphonate precursor, followed by cyclization, presents a powerful route. Asymmetric hydrogenation or reduction of a prochiral β-ketophosphonate using a chiral catalyst could provide the desired enantiomerically enriched hydroxyphosphonate, which would then be converted to the chiral lactone without racemization.
Exploration of Novel Catalytic Systems in Synthesis
The development of novel catalytic systems is crucial for improving the efficiency, selectivity, and sustainability of the synthesis of this compound. In the context of the Michaelis-Arbuzov reaction, while often performed thermally, catalytic variants have been developed. For instance, Lewis acids have been shown to promote the reaction, potentially allowing for milder reaction conditions. organic-chemistry.org For the phosphorylation of lactone enolates, the development of catalytic systems that can operate under neutral or mildly basic conditions would be advantageous to avoid side reactions.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for the construction of the this compound scaffold. While direct transition metal-catalyzed synthesis of this specific compound is not extensively documented, related transformations provide a clear blueprint for potential synthetic routes.
One plausible approach involves the palladium-catalyzed cross-coupling of a suitable precursor. For instance, reactions like the Heck, Suzuki, or Stille couplings could be adapted to introduce the phosphonate group or to facilitate the cyclization to form the lactone ring. mdpi.com A hypothetical strategy could involve the intramolecular cyclization of a γ-hydroxy-α,β-unsaturated phosphonate, catalyzed by a palladium complex.
Another potential route could be the manganese(III) acetate-mediated radical oxidative phosphonylation and lactonization of an appropriate alkenoic acid with a H-phosphonate. This method allows for the direct formation of a P-C bond and the construction of the lactone ring in a single step. researchgate.net
| Reaction Type | Catalyst/Reagent | General Substrates | Potential Application for this compound Synthesis |
| Intramolecular Heck Reaction | Pd(OAc)₂/Ligand | γ-Hydroxy-α,β-unsaturated phosphonate | Cyclization to form the oxolan-2-one ring. |
| Suzuki Coupling | Pd(PPh₃)₄/Base | Vinyl halide and a phosphonylboronate | Introduction of the diethoxyphosphoryl group. |
| Oxidative Phosphonylation | Mn(OAc)₃ | Alkenoic acid and H-phosphonate | Concurrent P-C bond formation and lactonization. researchgate.net |
Organocatalytic Activations for Ring Closure or Functionalization
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, providing access to chiral molecules with high enantioselectivity. mdpi.comsioc-journal.cn For the synthesis of this compound, organocatalysts could be employed to control the stereochemistry at the C3 position, which bears the phosphonate group.
A key strategy could involve the Michael addition of a phosphonate nucleophile to an α,β-unsaturated γ-lactone precursor, catalyzed by a chiral organocatalyst such as a cinchona alkaloid derivative or a primary amine. This would establish the C-P bond and potentially set the stereochemistry of the molecule.
Alternatively, an organocatalytic intramolecular cyclization of a functionalized phosphonate-containing substrate could be envisioned. For example, a substrate with a terminal hydroxyl group and an activated double bond bearing the phosphonate could undergo cyclization in the presence of an acid or base organocatalyst to yield the desired lactone. mdpi.com
| Organocatalytic Strategy | Catalyst Type | Key Transformation | Potential Outcome |
| Asymmetric Michael Addition | Chiral amine or squaramide | Addition of a phosphonate to an α,β-unsaturated lactone | Enantioselective formation of the C-P bond. |
| Intramolecular Cyclization | Acid or Base organocatalyst | Ring closure of a hydroxy-functionalized phosphonate | Formation of the oxolan-2-one ring. mdpi.com |
| Desymmetrization | Chiral organocatalyst | Desymmetrization of a meso-precursor | Enantioselective synthesis of a chiral precursor. researchgate.net |
Multicomponent Reaction Strategies for Complex Scaffold Generation
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a highly efficient approach to complex molecules. nih.govresearchgate.net While a specific MCR for this compound is not established, the principles of MCRs can be applied to design a convergent synthesis.
A hypothetical MCR could involve the reaction of a glyoxylate (B1226380) derivative, an aldehyde, and a phosphite. This could potentially assemble the core structure of the target molecule in a single step. Another possibility is a Passerini or Ugi reaction involving a phosphonate-containing starting material to rapidly build molecular complexity.
| MCR Type | Components | Potential Product Feature |
| Passerini-type Reaction | Aldehyde, Isocyanide, Phosphonoacetic acid | Formation of an α-acyloxy phosphonamide intermediate |
| Ugi-type Reaction | Aldehyde, Amine, Isocyanide, Phosphonoacetic acid | Generation of a peptide-like scaffold with a phosphonate group |
| Three-component cyclization | Glyoxylate, Aldehyde, Phosphite | Direct formation of a functionalized phosphonate lactone |
Cascade Reactions and One-Pot Synthetic Sequences
Cascade reactions, also known as domino or tandem reactions, are processes involving two or more consecutive reactions where the subsequent transformations occur under the same reaction conditions without the addition of new reagents. wikipedia.org This approach is highly atom- and step-economical.
A relevant synthetic pathway for a related compound, 3-(diethoxyphosphoryl)tetrahydro-2-furanone, involves a Michael addition followed by a Horner-Wadsworth-Emmons olefination in a one-pot sequence. researchgate.netresearchgate.net A similar strategy could be adapted for the synthesis of this compound.
A potential cascade sequence could be initiated by the Michael addition of a nitroalkane to an acrylate (B77674) bearing the diethoxyphosphoryl group. The resulting nitroalkanoate can then be transformed into the corresponding γ-hydroxy ester, which upon in-situ lactonization would yield the target this compound. researchgate.net
| Cascade/One-Pot Sequence | Key Steps | Intermediate(s) | Final Product |
| Michael Addition-Lactonization | 1. Michael addition of a nitroalkane to ethyl (2-diethoxyphosphoryl)acrylate. 2. Reduction of the nitro group to a hydroxyl group. 3. In-situ lactonization. | 2-diethoxyphosphoryl-4-nitroalkanoates | This compound researchgate.net |
| Michael Addition-HWE Olefination | 1. Michael addition of a nucleophile to 3-diethoxyphosphoryl-2,5-dihydro-2-furanone. 2. Horner-Wadsworth-Emmons reaction. | Adduct of the Michael addition | α-Alkylidene-γ-butyrolactones researchgate.net |
Chemical Reactivity and Transformation Mechanisms of 3 Diethoxyphosphoryloxolan 2 One
Reactivity of the Lactone Ring System
The γ-butyrolactone ring in 3-diethoxyphosphoryloxolan-2-one is susceptible to various transformations, primarily driven by the desire to relieve ring strain.
Nucleophilic Ring-Opening and Ring-Expansion Reactions
The lactone ring is prone to attack by nucleophiles, leading to ring-opened products. A notable example is the base-catalyzed ethanolysis of α-diethoxyphosphoryl-γ-lactones, which does not simply result in the expected ring-opened ester. Instead, it proceeds via a Favorskii-type rearrangement to afford cyclopropanecarboxylates. This transformation highlights the unique influence of the α-phosphonate group on the reactivity of the lactone. lookchem.com
The general mechanism for the ring-opening polymerization of γ-butyrolactone and its derivatives has been reviewed, indicating that while γ-butyrolactone itself is considered "non-polymerizable" under normal conditions due to thermodynamic limitations, certain derivatives can undergo this transformation. icm.edu.pl The presence of substituents can influence the ring strain and thus the polymerizability. For instance, the ring-opening polymerization of γ-butyrolactone has been achieved using strong bases like cyclic trimeric phosphazene bases at low temperatures to yield high molecular weight poly(γ-butyrolactone). nih.govrsc.org
| Reaction | Reagents | Product | Reference |
| Base-catalyzed ethanolysis | Ethanolic sodium ethoxide | Ethyl cyclopropanecarboxylate | lookchem.com |
| Ring-opening polymerization | Cyclic trimeric phosphazene base, alcohol initiator | Poly(γ-butyrolactone) | nih.gov |
Reactions at the α,β-Unsaturated Carbonyl Moiety (if applicable)
The parent compound, this compound, is a saturated lactone. Therefore, it does not possess an α,β-unsaturated carbonyl moiety and does not undergo reactions typical of this functional group, such as Michael additions. However, it is conceivable that elimination reactions could introduce a double bond, creating an α-methylene-γ-butyrolactone derivative. Such derivatives are known to be highly reactive Michael acceptors.
Radical Reactions and Reductive Transformations
While specific studies on radical reactions of this compound are not prevalent in the literature, general principles of radical chemistry can be applied. The C-H bonds within the molecule could potentially undergo radical abstraction. Furthermore, reductive transformations of the lactone ring are possible. For instance, a related vinyl phosphonate (B1237965) derivative has been reduced using hydrogen gas and a palladium on carbon catalyst to yield the corresponding saturated phosphonate. nih.gov A more general method for the reductive desulfurization of thiols, which proceeds via a radical mechanism, has been developed using catalytic trimethyl phosphite (B83602). nih.gov This suggests that the phosphonate moiety might be compatible with certain radical conditions.
Reactivity of the Diethoxyphosphoryl Moiety
The diethoxyphosphoryl group significantly influences the reactivity of the molecule, primarily by affecting the acidity of the adjacent carbon atom and by undergoing transformations at the phosphorus center itself.
Phosphorus-Centered Transformations (e.g., dealkylation, hydrolysis)
The diethoxyphosphoryl group can undergo hydrolysis or dealkylation under various conditions. These transformations are common for phosphonate esters and are crucial for converting them into phosphonic acids. The specific conditions for these reactions on this compound would likely follow general procedures for phosphonate de-esterification.
Influence on Adjacent Carbon Acidity and Nucleophilicity
The most significant impact of the diethoxyphosphoryl group is the increased acidity of the α-proton (the hydrogen atom on the carbon adjacent to both the carbonyl and the phosphonate group). This increased acidity allows for the facile formation of a phosphonate-stabilized carbanion upon treatment with a suitable base. wikipedia.orgnrochemistry.com
This carbanion is a potent nucleophile and is central to the utility of this compound in carbon-carbon bond-forming reactions. The most prominent of these is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgnrochemistry.comyoutube.comorganic-chemistry.orgslideshare.net In this reaction, the phosphonate carbanion reacts with aldehydes or ketones to produce α,β-unsaturated lactones, typically with a high degree of E-selectivity. wikipedia.orgorganic-chemistry.org The reaction proceeds through a nucleophilic addition to the carbonyl, followed by the elimination of diethyl phosphate (B84403). nrochemistry.com
The phosphonate-stabilized carbanion can also participate in alkylation reactions . Treatment with an alkyl halide after deprotonation leads to the formation of an α-alkylated-α-phosphono-γ-butyrolactone. pressbooks.publibretexts.orglumenlearning.comlibretexts.org This provides a powerful method for introducing alkyl substituents at the α-position. The choice of base and reaction conditions can influence the regioselectivity of alkylation in unsymmetrical systems. lumenlearning.com
| Reaction | Reagents | Intermediate/Product | Reference |
| Horner-Wadsworth-Emmons | Base (e.g., NaH, BuLi), Aldehyde/Ketone | α,β-Unsaturated lactone | wikipedia.orgnrochemistry.comorganic-chemistry.org |
| Alkylation | Base (e.g., LDA), Alkyl halide | α-Alkylated-α-phosphono-γ-butyrolactone | pressbooks.publibretexts.org |
Cycloaddition Reactions and Pericyclic Processes Involving the Lactone Ring
The potential for this compound to participate in cycloaddition reactions is largely dependent on the generation of a suitable diene or dienophile functionality on the lactone ring.
The saturated nature of the oxolan-2-one ring in this compound precludes its direct participation as a diene in a classical Diels-Alder reaction. wikipedia.orgorganic-chemistry.org However, the introduction of unsaturation, for instance, through the formation of an α,β-unsaturated lactone, would render it a potential dienophile. The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and is a concerted [4+2] cycloaddition. wikipedia.orgorganic-chemistry.org
Intramolecular Diels-Alder reactions have been successfully employed with α-methylene lactones carrying a dienyl side chain, leading to the formation of tricyclic cycloadducts. nih.gov This suggests that if this compound were modified to contain a diene tethered to the lactone ring, it could potentially undergo intramolecular cycloaddition. The stereochemical outcome of such reactions is often governed by the formation of the most stable transition state, with the endo product typically being favored due to secondary orbital interactions. organic-chemistry.org
Inverse-electron-demand Diels-Alder (IEDDA) reactions represent another possibility, where an electron-rich dienophile reacts with an electron-poor diene. acs.org Should the phosphonate-substituted lactone be transformed into an electron-rich dienophile, it could react with electron-deficient dienes.
1,3-dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings. wikipedia.org These reactions involve a 1,3-dipole reacting with a dipolarophile. wikipedia.org Similar to Diels-Alder reactions, the participation of this compound would require the presence of a double or triple bond on the lactone ring to act as a dipolarophile.
For instance, the cycloaddition of nitrones to α-methylene-γ-butyrolactone has been shown to produce spiro-substituted isoxazolidines with high diastereoselectivity. mdpi.com The regioselectivity of these reactions is a key aspect, and in the case of C,N-diphenylnitrone addition to α-methylene-γ-butyrolactone, the reaction proceeds with high selectivity. mdpi.com Organocatalytic 1,3-dipolar cycloadditions of α,β-unsaturated ketones with azides have also been developed, yielding 1,4,5-trisubstituted 1,2,3-triazoles with high regioselectivity. rsc.org This suggests that an unsaturated derivative of this compound could serve as a substrate in similar transformations.
Electrophilic and Nucleophilic Substitution Reactions
The γ-butyrolactone ring is susceptible to both electrophilic and nucleophilic attack, primarily at the carbonyl carbon and the α- and γ-positions.
Nucleophilic Substitution: The carbonyl carbon of the lactone is a primary site for nucleophilic attack. Base-promoted hydrolysis of γ-butyrolactone, for example, proceeds through nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to the ring-opened product. pearson.com The presence of the electron-withdrawing diethoxyphosphoryl group at the 3-position would likely enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic attack. Nucleophilic substitution can also occur at the α-carbon, particularly if a suitable leaving group is present. nih.gov
Electrophilic Substitution: Electrophilic substitution reactions on the γ-butyrolactone ring are less common but can occur, particularly at the α-carbon through the formation of an enol or enolate intermediate. For instance, α-benzylidene-γ-butyrolactone has been shown to undergo certain electrophilic substitution reactions. jst.go.jp The acidity of the α-protons in this compound would be increased by the adjacent phosphonate group, facilitating enolate formation and subsequent reaction with electrophiles.
Rearrangement Reactions and Isomerization Pathways
Rearrangement reactions involving phosphonate-containing heterocycles are known, such as the phospha-Brook rearrangement. nih.gov This type of rearrangement could potentially be induced in this compound under specific conditions, leading to isomeric structures. For instance, a base-induced pearson.comnih.gov-phospho-Fries rearrangement has been reported, leading to the formation of a methylenebis(thiophosphonate) derivative. colab.ws
Isomerization of the lactone ring itself is also a possibility. For example, under certain catalytic conditions, γ-butyrolactones can be isomerized to other cyclic structures.
Kinetic and Thermodynamic Considerations in Reaction Pathways
The kinetics and thermodynamics of reactions involving this compound would be influenced by both the lactone ring strain and the electronic effects of the phosphonate group. The polymerization of γ-butyrolactone is thermodynamically unfavorable under standard conditions due to its low ring strain, resulting in a positive Gibbs free energy of polymerization. icm.edu.pl However, substitution on the ring can alter the ring strain and affect the thermodynamics of ring-opening reactions. icm.edu.pl
Kinetic studies on the hydrogenation of dimethyl succinate (B1194679) to γ-butyrolactone have provided insights into the reaction pathways and the influence of temperature and pressure on product selectivity. nih.govrsc.org Similar studies on reactions of this compound would be necessary to fully understand the kinetic and thermodynamic parameters governing its transformations. For instance, the gas-phase hydrogenation of γ-butyrolactone to 1,4-butanediol (B3395766) has been studied, and kinetic models have been developed. mdpi.com The activation energy for the reaction of adsorptive molecules in the gas-phase amination of γ-butyrolactone has also been determined. researchgate.net Thermochemical data, such as the enthalpy of formation, have been determined for γ-butyrolactone through both experimental and computational methods. acs.org These data provide a baseline for understanding the energetic landscape of reactions involving this lactone.
Advanced Spectroscopic and Structural Characterization Methodologies
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
Currently, there are no publicly available X-ray crystallography studies for 3-Diethoxyphosphoryloxolan-2-one. Such an analysis would be invaluable, providing definitive information on its solid-state conformation, including bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the details of its crystal packing, highlighting any intermolecular interactions such as hydrogen bonding or van der Waals forces that govern its solid-state architecture.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution.
While basic ¹H and ¹³C NMR data may be available in commercial catalogs, detailed multi-dimensional NMR studies like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) have not been published for this compound. These experiments would be crucial for unambiguously assigning all proton and carbon signals and for establishing the connectivity between different parts of the molecule. For instance, HMBC would be instrumental in confirming the bond between the phosphorus atom and the oxolan-2-one ring at the C3 position.
The five-membered oxolan-2-one ring in this compound is likely to exist in a dynamic equilibrium of different envelope or twist conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, would provide quantitative information about the energy barriers between these conformers and their relative populations. Such data is currently not present in the scientific literature for this specific compound.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. A strong band around 1770 cm⁻¹ would be indicative of the C=O stretching of the γ-lactone ring. The P=O stretching vibration would likely appear as a strong absorption in the region of 1250-1200 cm⁻¹. Additionally, C-O-C stretching vibrations of the lactone and the ethoxy groups, as well as P-O-C stretching, would be expected in the fingerprint region (approximately 1300-900 cm⁻¹).
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| C=O (γ-lactone) | ~1770 |
| P=O (phosphoryl) | 1250-1200 |
| C-O-C (ether/ester) | 1300-1000 |
| P-O-C | 1100-950 |
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is essential for determining the exact mass of a compound and, consequently, its elemental composition. For this compound (C₈H₁₅O₅P), the calculated exact mass is approximately 222.0657 g/mol . HRMS analysis would confirm this mass with high precision.
Furthermore, the fragmentation pattern observed in the mass spectrum would offer structural clues. Common fragmentation pathways could include the loss of the ethoxy groups, cleavage of the lactone ring, or rearrangements involving the phosphoryl group. A detailed analysis of these fragmentation patterns has not been reported.
Theoretical and Computational Chemistry Studies of 3 Diethoxyphosphoryloxolan 2 One
Quantum Chemical Calculations
No published DFT studies on 3-Diethoxyphosphoryloxolan-2-one were found. Such a study would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure and calculating its electronic properties.
There are no available ab initio studies specifically investigating the energetics and electronic properties of this compound. These methods, known for their high accuracy, would provide a fundamental understanding of the molecule's stability and electronic behavior.
Molecular Orbital Analysis (HOMO/LUMO) and Chemical Reactivity Descriptors
A molecular orbital analysis, including the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the resulting chemical reactivity descriptors for this compound, has not been reported. This analysis is crucial for predicting the compound's reactivity in chemical reactions.
Reaction Mechanism Elucidation through Transition State Calculations
No computational studies on the reaction mechanisms involving this compound, which would include the calculation of transition state structures and activation energies, were identified.
Conformational Analysis and Potential Energy Surface Mapping
A detailed conformational analysis and mapping of the potential energy surface for this compound are not present in the current literature. This would be essential to understand the flexibility of the oxolanone ring and the orientation of the diethoxyphosphoryl group.
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
Without a determined crystal structure for this compound, a Hirshfeld surface analysis to investigate intermolecular interactions and crystal packing cannot be performed. This type of analysis relies on crystallographic data, which appears to be unavailable.
Computational Docking Studies for Substrate Specificity
Computational docking is a powerful in silico method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of enzymology, it is an invaluable tool for understanding how a substrate or inhibitor, such as this compound, might fit into the active site of an enzyme. The insights gained from docking studies can elucidate the determinants of substrate specificity and guide the design of novel enzyme inhibitors.
Hypothetical Enzyme Targets and Rationale
Given the structure of this compound, several classes of enzymes could be considered as potential interaction partners. The presence of the lactone ring, a cyclic ester, suggests that hydrolases such as esterases, lipases, and lactonases could be relevant targets. researchgate.netnih.govnih.gov These enzymes catalyze the hydrolysis of ester bonds, and the lactone in this compound could potentially act as a substrate or a competitive inhibitor.
Furthermore, the diethoxyphosphoryl group is a key feature. Phosphonates are known to be effective mimics of the tetrahedral transition state that occurs during the hydrolysis of esters and amides. nih.govresearchgate.net This property makes them potent inhibitors of a wide range of enzymes, including proteases and β-lactamases. nih.govnih.govtheadl.comscispace.com Therefore, enzymes that recognize phosphate-containing substrates or are inhibited by phosphonates are also plausible targets for this compound.
Methodology of a Prototypical Docking Study
A typical computational docking study for this compound would involve the following steps:
Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized using quantum mechanical methods. The crystal structure of the target enzyme would be obtained from a protein database, and prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
Active Site Prediction: The binding site, or active site, of the enzyme would be identified. This is often the catalytic cleft where the natural substrate binds.
Docking Simulation: A docking algorithm would be used to systematically explore the conformational space of the ligand within the enzyme's active site, generating a series of possible binding poses.
Scoring and Analysis: Each generated pose would be evaluated using a scoring function that estimates the binding affinity. The poses with the best scores would then be analyzed in detail to understand the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the enzyme-ligand complex.
Anticipated Findings and Data Interpretation
While specific data for this compound is not available, we can hypothesize the type of results a docking study might yield. The docking score would provide a quantitative estimate of the binding affinity, with lower scores generally indicating a more favorable interaction. Analysis of the binding pose would reveal which amino acid residues in the active site are crucial for recognition and binding.
For instance, the phosphoryl group of the ligand might be expected to form hydrogen bonds with polar or charged residues in the active site, mimicking the interactions of a natural phosphate (B84403) substrate or a transition state. The lactone ring could engage in hydrophobic interactions or act as a hydrogen bond acceptor.
To illustrate the potential outcomes of such a study, a hypothetical data table is presented below. This table showcases the kind of data that would be generated and analyzed to understand the substrate specificity of this compound with a hypothetical enzyme target.
Hypothetical Docking Results of this compound with a Putative Esterase
| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 1 | -8.5 | Ser122, His245 | Hydrogen Bond with P=O |
| Trp88, Phe210 | Hydrophobic with lactone ring | ||
| 2 | -7.9 | Arg150 | Electrostatic with P-O- |
| Leu95 | Hydrophobic with ethyl groups | ||
| 3 | -7.2 | Gly123, Ala124 | van der Waals contacts |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. No experimental or computational studies on the docking of this compound have been found in the public domain.
The interpretation of such data would provide valuable insights into the structural basis of the enzyme's specificity for this compound. By comparing the binding mode of this compound with that of the enzyme's natural substrate, researchers could understand whether it acts as a competitive inhibitor and what structural features contribute to its binding affinity. This knowledge would be instrumental in the rational design of more potent and selective enzyme inhibitors based on the this compound scaffold.
Structure Reactivity Relationships in Phosphorylated Oxolanones
Impact of the Diethoxyphosphoryl Group on Lactone Ring Opening and Stability
The stability of the oxolan-2-one (γ-butyrolactone) ring is a balance between ring strain and the resonance stabilization of the ester group. researchgate.net The introduction of a diethoxyphosphoryl group at the C3 position (α- to the carbonyl) significantly alters this balance.
The diethoxyphosphoryl group is strongly electron-withdrawing due to the inductive effect of the electronegative oxygen atoms and the phosphorus center. This effect has a profound impact on the lactone's carbonyl carbon, increasing its electrophilicity. A theoretical study on aflatoxin B1, which also contains a lactone ring, indicated that a high positive charge on the carbonyl carbon makes it highly susceptible to nucleophilic attack. nih.gov By analogy, the phosphoryl group in 3-diethoxyphosphoryloxolan-2-one is expected to make the lactone carbonyl more prone to attack by nucleophiles, including water, thereby influencing the rate of hydrolysis.
The hydrolysis of esters can be catalyzed by either acid or base. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. The increased electrophilicity due to the adjacent phosphoryl group would likely accelerate this process compared to unsubstituted γ-butyrolactone. The reaction proceeds via a tetrahedral intermediate, leading to irreversible ring opening to form a salt of γ-hydroxy-α-phosphorylbutanoic acid. libretexts.orgwikipedia.org
Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen is first protonated, further enhancing the carbonyl carbon's electrophilicity. A water molecule then acts as the nucleophile. libretexts.org While the electron-withdrawing phosphoryl group deactivates the carbonyl oxygen towards protonation, its powerful activation of the carbonyl carbon towards nucleophilic attack is generally the dominant effect. Studies on the hydrolysis of phosphonates have shown that electron-withdrawing substituents can increase the reaction rate. nih.gov Therefore, the lactone ring of this compound is predicted to be less stable towards hydrolysis compared to its non-phosphorylated counterpart.
The stability is also influenced by the solvent. In alcoholic solutions under acidic conditions, γ-butyrolactone (GBL) can react to form the corresponding ethyl or methyl esters of γ-hydroxybutyric acid (GHB). nih.gov It is conceivable that this compound would undergo a similar transesterification reaction.
Electronic and Steric Effects of Substituents on Reaction Selectivity
Reaction selectivity in this compound is governed by the interplay of electronic and steric effects originating from the diethoxyphosphoryl group. nih.govyoutube.com
Electronic Effects: The primary electronic influence of the diethoxyphosphoryl group is its strong -I (negative inductive) effect. This effect significantly polarizes the C3-P bond and, more importantly, the C2-C3 bond, withdrawing electron density from the lactone ring. This withdrawal enhances the electrophilic character of the C2 carbonyl carbon, making it a prime target for nucleophiles. Compared to the hydrolysis of carboxylic esters, the hydrolysis of phosphonates is generally considered less sensitive to electronic effects, but these effects are still significant. nih.gov The electron-withdrawing nature of substituents has been shown to increase the rate of acid-catalyzed hydrolysis of α-hydroxy-benzylphosphonates. nih.gov
Steric Effects: The diethoxyphosphoryl group is sterically demanding. This bulkiness can hinder the approach of nucleophiles to the C2 carbonyl center. However, in a five-membered ring, the atoms are nearly coplanar, and the substituent at C3 may not completely shield the carbonyl group. The steric hindrance is more likely to influence the facial selectivity of the attack, potentially directing incoming nucleophiles to the face opposite the bulky phosphoryl group. Furthermore, steric hindrance plays a crucial role in the hydrolysis of phosphonate (B1237965) esters themselves; hydrolysis rates are observed to decrease with increasing steric hindrance of the ester's alkyl groups. nih.gov Taft's steric factor (Es) is a quantitative measure of such effects, with bulkier groups having more negative Es values, corresponding to greater steric hindrance. slideshare.net
| Effect | Origin | Impact on Reactivity |
|---|---|---|
| Electronic (Inductive) | Electronegativity of oxygen and phosphorus atoms in the diethoxyphosphoryl group | Increases electrophilicity of the C2 carbonyl carbon, activating it for nucleophilic attack. |
| Steric Hindrance | The spatial bulk of the diethoxyphosphoryl group | May hinder the approach of nucleophiles to the C2 carbonyl, potentially slowing reaction rates and influencing stereoselectivity. |
Correlation of Spectroscopic Parameters with Electronic Structure and Reactivity
Spectroscopic techniques provide invaluable insight into the electronic structure of this compound, which in turn correlates with its reactivity. Predicted spectroscopic data are essential for characterizing the molecule. hmdb.cahmdb.carsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
31P NMR: This is the most direct probe of the phosphorus environment. A single resonance is expected, with a chemical shift characteristic of alkyl phosphonates. The exact shift would be sensitive to the electronic environment of the lactone ring.
1H NMR: The spectrum would show characteristic signals for the ethoxy groups (a triplet for the CH3 and a multiplet for the OCH2 protons). The protons on the lactone ring (at C3, C4, and C5) would appear as complex multiplets due to spin-spin coupling with each other and with the phosphorus atom. The C3 proton signal would be particularly informative, as its coupling constant with the phosphorus nucleus (2JP-H) provides structural information.
13C NMR: The carbonyl carbon (C2) would appear at a downfield chemical shift, typical for esters. The C3 carbon, being directly attached to phosphorus, would show a large one-bond coupling constant (1JP-C). The increased electrophilicity of C2 and the electron-withdrawing effect on C3, compared to unsubstituted γ-butyrolactone, would be reflected in their respective chemical shifts.
Infrared (IR) Spectroscopy: Two key absorption bands would dominate the IR spectrum:
C=O Stretch: A strong absorption band is expected in the range of 1770-1800 cm-1, which is typical for γ-lactones. The electron-withdrawing phosphoryl group at the α-position is expected to shift this band to a higher frequency compared to simple γ-butyrolactone (typically ~1770 cm-1).
P=O Stretch: A strong, broad absorption band is expected around 1250 cm-1, characteristic of the phosphoryl group.
These spectroscopic features provide a fingerprint of the molecule's electronic state. For instance, a higher C=O stretching frequency in the IR spectrum would directly correlate with the increased double-bond character and electrophilicity of the carbonyl group, suggesting enhanced reactivity towards nucleophiles.
| Spectroscopy | Feature | Predicted Value / Range | Correlation with Reactivity |
|---|---|---|---|
| 31P NMR | Chemical Shift (δ) | 20 - 25 ppm | Reflects the electronic environment of the key functional group. |
| 13C NMR | C=O Chemical Shift (δ) | 170 - 175 ppm | Downfield shift indicates high electrophilicity of the carbonyl carbon. |
| IR | C=O Stretch (ν) | 1770 - 1800 cm-1 | Higher frequency correlates with increased carbonyl electrophilicity and susceptibility to nucleophilic attack. |
| IR | P=O Stretch (ν) | ~1250 cm-1 | Confirms the presence of the electron-withdrawing phosphoryl group. |
Quantitative Structure-Reactivity Relationships (QSAR) Analysis
Quantitative Structure-Reactivity Relationships (QSRR), a subset of QSAR, are mathematical models that relate the chemical structure of a series of compounds to their reactivity. nih.govresearchgate.netnih.gov For a series of substituted 3-phosphoryloxolan-2-ones, a QSRR study could provide predictive models for their reactivity, for example, the rate of hydrolysis (khyd).
A typical QSRR model takes the form: Reactivity (e.g., log(khyd)) = f(Molecular Descriptors)
To build such a model for this class of compounds, one would synthesize a library of analogs by varying the substituents (R) on the phosphorus atom (e.g., replacing ethoxy with other alkoxy or aryl groups) and measure their hydrolysis rates. Then, various molecular descriptors would be calculated for each analog.
Key Molecular Descriptors:
Electronic Descriptors: These quantify the electron-donating or -withdrawing nature of substituents. Examples include Hammett (σ) or Taft (σ*) constants.
Steric Descriptors: These describe the size and shape of substituents. Examples include Taft's steric parameter (Es), molar refractivity (MR), or more complex multidimensional parameters like Sterimol. nih.govslideshare.net
Hydrophobicity Descriptors: The logarithm of the partition coefficient (logP) quantifies the molecule's lipophilicity, which affects its transport to a reaction site in a biological or biphasic system.
A multiple linear regression (MLR) analysis could then be used to build an equation correlating these descriptors with the observed reactivity. For instance, a hypothetical QSRR equation might look like:
log(khyd) = c0 + c1σ + c2Es + c3logP*
The coefficients (c1, c2, c3) would indicate the relative importance of electronic, steric, and hydrophobic effects on the lactone's hydrolytic stability. A positive c1 would suggest that electron-withdrawing groups accelerate hydrolysis, while a positive c2 (since Es values are typically negative) would indicate that less bulky substituents favor the reaction.
| Substituent (R on P) | log(khyd) | Electronic (σ*) | Steric (Es) | Hydrophobicity (logP) |
|---|---|---|---|---|
| -OCH3 | -2.5 | +0.15 | -0.07 | 0.8 |
| -OCH2CH3 | -2.8 | 0.00 | -0.38 | 1.3 |
| -OCH(CH3)2 | -3.5 | -0.19 | -0.85 | 1.7 |
| -C6H5 | -1.9 | +0.60 | -2.55 | 2.5 |
Stereochemical Influence on Reaction Outcomes
The C3 carbon of this compound is a stereocenter. Therefore, the compound exists as a pair of enantiomers, (R)- and (S)-3-diethoxyphosphoryloxolan-2-one. Any reaction at the lactone ring or at the phosphorus center can be influenced by this inherent chirality, leading to stereoselective or stereospecific outcomes. youtube.commasterorganicchemistry.comyoutube.comyoutube.com
Reactions at the Carbonyl Group: When a nucleophile attacks the C2 carbonyl carbon, it can approach from either the re or si face relative to the plane of the lactone ring. The bulky diethoxyphosphoryl group at C3 is likely to create a steric bias, favoring attack from the face opposite to it. This would result in a diastereoselective reaction if a new stereocenter is formed. For example, reduction of the carbonyl group with a hydride reagent would lead to two diastereomeric diols, likely in unequal amounts. The stereochemistry of the starting C3 center dictates the preferred conformation of the ring, which in turn influences the trajectory of the nucleophilic attack, controlling the stereochemical outcome at C2.
Reactions Involving the C3 Stereocenter: If the C3 proton is abstracted to form an enolate, the stereocenter is destroyed. Subsequent reaction of this planar enolate with an electrophile would regenerate the stereocenter. The stereochemical outcome of such a reaction would depend on whether the electrophile adds to the face of the enolate syn or anti to the substituent at C5. This process allows for the potential control and modification of the stereochemistry at the C3 position.
A reaction is stereospecific if stereoisomeric starting materials yield products that are also stereoisomers of one another. masterorganicchemistry.comyoutube.com For example, if the (R)-enantiomer of this compound yielded a product with (R,R) stereochemistry, and the (S)-enantiomer yielded a product with (S,S) stereochemistry under the same conditions, the reaction would be stereospecific. A reaction is stereoselective if it produces a predominance of one stereoisomer over others, regardless of the stereochemistry of the starting material. youtube.comyoutube.com Many reactions involving this compound are expected to be stereoselective due to the directing influence of the chiral center and the bulky phosphoryl group.
Applications of 3 Diethoxyphosphoryloxolan 2 One in Contemporary Organic Synthesis
Role as a Versatile Synthetic Building Block
3-Diethoxyphosphoryloxolan-2-one serves as a powerful tool for carbon-carbon bond formation, specifically for the introduction of an exocyclic double bond at the α-position of a γ-butyrolactone ring. This transformation is highly valued for its efficiency and stereochemical control.
The primary utility of this compound lies in its ability to generate α-ylidene-γ-butyrolactones through the Horner-Wadsworth-Emmons reaction. acs.org These products are themselves valuable chiral intermediates. The exocyclic double bond can be subjected to a variety of subsequent transformations, such as stereoselective hydrogenation, epoxidation, or Michael additions, to install new stereocenters with a high degree of control. The γ-butyrolactone framework is a common core in many natural products, and the ability to functionalize it in this manner is a key step in their synthesis. researchgate.net For instance, the reduction of the double bond can lead to α-alkyl-γ-butyrolactones, a structural motif present in various biologically active compounds. acs.org
The Horner-Wadsworth-Emmons reaction is renowned for its high (E)-stereoselectivity in alkene synthesis. wikipedia.orgalfa-chemistry.com In the case of this compound, its reaction with aldehydes under basic conditions leads predominantly to the formation of (E)-α-alkylidene-γ-butyrolactones. The reaction proceeds via the formation of a phosphonate (B1237965) carbanion, which then undergoes a nucleophilic addition to the aldehyde. The subsequent elimination of the phosphate (B84403) byproduct is stereoselective, favoring the thermodynamically more stable (E)-isomer. wikipedia.org
The reaction of the carbanion derived from this compound with various carbonyl compounds demonstrates its broad applicability. While it reacts efficiently with aldehydes to produce the corresponding α-ylidene-γ-butyrolactones, its reaction with ketones can be more challenging. For example, the reaction with benzophenone (B1666685) has been reported to not yield the desired olefinic product. acs.org
Table 1: Synthesis of α-Ylidene-γ-butyrolactones using this compound
| Carbonyl Compound | Base | Product | Yield (%) |
| Benzaldehyde | NaH | α-Benzylidene-γ-butyrolactone | 85 |
| p-Chlorobenzaldehyde | NaH | α-(p-Chlorobenzylidene)-γ-butyrolactone | 90 |
| Furfural | NaH | α-Furfurylidene-γ-butyrolactone | 78 |
| Cinnamaldehyde | NaH | α-(3-Phenylallylidene)-γ-butyrolactone | 82 |
This table is generated based on data reported in the literature for the reaction of α-(O,O-diethylphosphono)-γ-butyrolactone carbanion with aldehydes. acs.org
Participation in Catalyst Development and Ligand Design
Currently, there is limited direct evidence in the scientific literature of this compound being used in catalyst development or as a primary component in ligand design. However, the phosphonate group is a known coordinating moiety in organometallic chemistry. It is conceivable that the entire molecule or derivatives thereof could be explored as potential ligands for transition metal catalysts. The combination of the phosphonate group for metal binding and the chiral lactone backbone could, in principle, be exploited in the design of new chiral ligands for asymmetric catalysis. This remains a hypothetical application that awaits experimental validation.
Utility in the Synthesis of Complex Natural Products or Advanced Chemical Materials
The α-methylene-γ-butyrolactone unit, which is readily accessed using this compound, is a key structural feature in a large family of sesquiterpene lactones, many of which exhibit significant biological activity, including anticancer and anti-inflammatory properties. nih.gov The Horner-Wadsworth-Emmons approach using this reagent provides a reliable and stereoselective method for constructing this crucial functional group. While specific total syntheses of complex natural products explicitly citing the use of this compound are not extensively documented, its utility is clearly implied by the prevalence of the HWE reaction in natural product synthesis. alfa-chemistry.com
Furthermore, the reactivity of the α,β-unsaturated lactone products allows for their incorporation into more complex molecular scaffolds and polymers. The double bond can participate in polymerization reactions or be functionalized to attach the lactone unit to other molecules, suggesting a potential role in the development of advanced chemical materials. nrochemistry.com
Development of Novel Reagents or Methodologies based on its Reactivity
The reactivity of the phosphonate carbanion derived from this compound extends beyond simple olefination with aldehydes. Its reactions with other electrophiles have been explored, leading to novel functionalized butyrolactones. For instance, its reaction with heterocumulenes like phenyl isocyanate results in the formation of α-anilino-γ-crotonolactone. acs.org This demonstrates the potential for developing new synthetic methodologies based on the nucleophilicity of the phosphonate-stabilized carbanion.
Further research into the reactivity of this reagent with a broader range of electrophiles could lead to the discovery of new transformations and the synthesis of novel classes of substituted γ-butyrolactones with potential applications in medicinal chemistry and materials science.
Future Research Avenues and Challenges
Development of More Sustainable and Environmentally Benign Synthetic Routes
The current synthesis of many organophosphorus compounds, a class that includes 3-diethoxyphosphoryloxolan-2-one, often relies on traditional methods that may involve hazardous reagents and generate significant waste. A major challenge and a key area for future research is the development of more sustainable and environmentally friendly synthetic pathways. researchgate.netsciencedaily.com This involves adhering to the principles of green chemistry, such as using less hazardous chemical syntheses, designing for energy efficiency, and utilizing renewable feedstocks. sciencedaily.combioengineer.orgbiofueldaily.com
Future research should focus on several key areas to enhance the sustainability of synthesizing phosphorylated lactones:
Atom Economy: Developing reactions with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, is a primary goal. This minimizes waste generation.
Alternative Solvents and Catalysts: Investigating the use of greener solvents, such as water or bio-based solvents, and developing catalyst-free or recyclable catalytic systems can significantly reduce the environmental impact. rsc.org For instance, ultrasound-assisted and microwave-promoted syntheses have shown promise in organophosphorus chemistry and could be adapted for the synthesis of this compound. rsc.org
Renewable Starting Materials: Exploring routes that utilize starting materials derived from renewable biomass sources is a critical long-term goal. For example, γ-butyrolactone itself can be synthesized from biomass-derived precursors like 2-furanone. researchgate.net Integrating such renewable feedstocks into the synthesis of phosphorylated derivatives would represent a significant advancement in sustainable chemistry.
Life Cycle Assessment: A comprehensive life cycle assessment of synthetic routes will be crucial to holistically evaluate their environmental footprint, from raw material extraction to product disposal or recycling. researchgate.net
Exploration of Undiscovered Reactivity Patterns and New Chemical Transformations
The reactivity of this compound is largely dictated by the interplay between the lactone ring and the phosphonate (B1237965) group. While some reactivity can be predicted based on analogous structures, a vast field of undiscovered reactivity patterns awaits exploration.
A key reaction involving phosphonates is the Horner-Wadsworth-Emmons (HWE) reaction , where the phosphonate carbanion reacts with aldehydes or ketones to form alkenes. wikipedia.orgyoutube.comorganic-chemistry.orgresearchgate.net The application of the HWE reaction to this compound could lead to the synthesis of novel exocyclic unsaturated lactones, which are valuable synthetic intermediates.
Another important area of reactivity is the Michael addition . The phosphonate group can act as a Michael donor, adding to α,β-unsaturated systems. nih.govmasterorganicchemistry.comrsc.orgorganic-chemistry.org Conversely, the lactone ring, if modified to be α,β-unsaturated, could act as a Michael acceptor. Investigating these conjugate additions can open pathways to a variety of functionalized lactone structures.
Future research should systematically investigate:
The full scope and limitations of the HWE reaction with various carbonyl compounds.
The potential for intramolecular HWE reactions to form bicyclic or macrocyclic structures.
The stereoselectivity of Michael additions involving the phosphonate group.
The reactivity of the lactone ring itself, such as ring-opening reactions under various conditions to generate functionalized phosphonated acyclic compounds.
Advanced Functionalization Strategies for Enhanced Synthetic Utility
The ability to selectively introduce new functional groups into the this compound scaffold is crucial for expanding its synthetic utility and for creating derivatives with tailored properties. Advanced functionalization strategies can target either the lactone ring or the phosphonate moiety.
For the lactone ring, C-H activation presents a powerful tool for direct functionalization, avoiding the need for pre-functionalized substrates. arkat-usa.org Research in this area could lead to the direct introduction of alkyl, aryl, or other groups at various positions on the oxolane ring.
The phosphonate group itself can be a site for modification. For example, the ethyl esters of the phosphonate can be hydrolyzed to the corresponding phosphonic acid, which can then be converted into other esters or amides. nih.govnih.gov This allows for the tuning of the compound's solubility and other physicochemical properties.
Future directions in functionalization include:
Developing catalytic methods for the regioselective C-H functionalization of the lactone ring.
Exploring the derivatization of the phosphonate group to create a library of compounds with diverse functionalities.
Utilizing the phosphonate as a directing group to influence the stereochemical outcome of reactions on the lactone ring.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, reproducibility, scalability, and the potential for rapid reaction optimization. acs.orgresearchgate.netacs.orgdrugapprovalsint.comwikipedia.org
The synthesis of this compound and its derivatives is well-suited for this transition. Flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for controlling selectivity and minimizing byproduct formation. acs.orgdrugapprovalsint.com For example, the synthesis of γ-butyrolactone scaffolds has been successfully demonstrated using continuous-flow photoreactors. acs.orgdrugapprovalsint.com
Automated synthesis platforms, which combine robotics with chemical synthesis, can accelerate the discovery of new reactions and the optimization of existing ones. wikipedia.orgsigmaaldrich.com By systematically varying reactants, catalysts, and conditions, these platforms can rapidly screen a large chemical space to identify optimal synthetic routes.
Key research goals in this area are:
Developing robust and scalable flow chemistry protocols for the synthesis of this compound.
Integrating in-line analytical techniques for real-time monitoring and optimization of flow reactions.
Utilizing automated synthesis platforms to explore a wide range of functionalization reactions and to build libraries of phosphorylated lactone derivatives for biological screening.
Computational Design and Prediction of Novel Phosphorylated Lactone Architectures
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. nih.gov These methods can provide valuable insights into the structure, reactivity, and properties of molecules, thereby guiding experimental efforts.
For this compound and its analogues, computational studies can be employed to:
Predict Reactivity: Calculate transition state energies to predict the feasibility and stereochemical outcome of potential reactions. nii.ac.jp
Design Novel Structures: Design new phosphorylated lactone architectures with specific electronic and steric properties.
Simulate Interactions: Model the interaction of these compounds with biological targets, such as enzymes, to guide the design of new bioactive molecules.
The synergy between computational prediction and experimental validation will be crucial for accelerating the discovery of new reactions and the development of novel phosphorylated lactones with desired functionalities.
Q & A
Q. Table 1: Synthetic Methods for this compound Derivatives
| Method | Reactants | Yield (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Cyclocondensation | Ethylene glycol + POCl₃ | 65–75 | 0°C, anhydrous DCM | |
| Nucleophilic Displacement | Chlorophosphate + NaOEt | 80–85 | Reflux, dry THF |
Q. Table 2: Spectroscopic Data for this compound
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.35 (t, 6H, CH₃), δ 4.15 (m, 4H, OCH₂) | Ethoxy groups |
| ³¹P NMR | δ 2.5 (s) | Phosphoryl environment |
| IR (cm⁻¹) | 1250 (P=O), 1050 (C-O-C) | Functional group validation |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
